Clofoctol's Superior In Vitro Potency Against Penicillin-Resistant Streptococcus pneumoniae
Clofoctol demonstrates lower MIC50 and MIC90 values against penicillin-resistant S. pneumoniae compared to the standard comparators amoxicillin and erythromycin [1].
| Evidence Dimension | In vitro potency (MIC50 and MIC90) |
|---|---|
| Target Compound Data | MIC50 and MIC90 values for Clofoctol against penicillin-resistant S. pneumoniae are lower than those of amoxicillin and erythromycin. |
| Comparator Or Baseline | Amoxicillin and erythromycin (specific MIC values not provided in source abstract, but the comparison is clearly stated). |
| Quantified Difference | Clofoctol MIC50 and MIC90 values are lower. |
| Conditions | In vitro susceptibility testing of clinical isolates of penicillin-resistant S. pneumoniae. |
Why This Matters
Procurement of Clofoctol is essential for studies targeting penicillin-resistant pneumococcal infections, where standard beta-lactams like amoxicillin show reduced efficacy.
- [1] In vitro and in vivo pharmacokinetic/pharmacodynamic activity of clofoctol. [cited 2026-04-19]. Available from: https://rcseng.ovidds.com/discover/result?logSearchID=163632198&pubid=solr_6057-medline%3A23040683 View Source
